![molecular formula C8H10ClNO2 B7821686 D-Phenylglycine hydrochloride](/img/structure/B7821686.png)
D-Phenylglycine hydrochloride
Overview
Description
D-Phenylglycine hydrochloride is a non-proteinogenic amino acid derivative that plays a crucial role in the pharmaceutical and fine chemical industries. It is particularly significant as a precursor for the synthesis of β-lactam antibiotics, such as semisynthetic penicillins and cephalosporins . This compound is also utilized in the production of various antitumor drugs and other pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Phenylglycine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of D-(-)-phenylglycine hydrochloride . Another method includes the use of a multi-enzyme cascade pathway, which efficiently produces D-p-hydroxyphenylglycine from L-tyrosine . This enzymatic approach involves a four-enzyme cascade that provides a high yield and enantiomeric excess of the desired product .
Industrial Production Methods: Industrial production of this compound often employs whole-cell bioconversion processes. For instance, a recombinant Escherichia coli strain co-expressing D-hydantoinase and N-carbamoylase from Agrobacterium sp. has been developed for efficient and cost-effective production . This method utilizes a cheap medium formulation and optimized conditions to achieve high productivity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Phenylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to phenylglyoxylate.
Reduction: Formation of phenylglycine from phenylglyoxylate.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Catalysts such as oxidases or chemical oxidizing agents.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like halides or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Phenylglyoxylate.
Reduction: Phenylglycine.
Substitution: Various substituted phenylglycine derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
Antibiotic Production
D-Phenylglycine hydrochloride is integral in the synthesis of semi-synthetic antibiotics. It is a precursor for the production of half-synthetic penicillins, such as ampicillin, and cephalosporins like cefalhexin. These antibiotics are critical in treating bacterial infections due to their broad-spectrum activity . The chlorination of this compound leads to the formation of D-(-)-phenylglycine chloride hydrochloride, which is utilized in the preparation of various bactericides .
Enantiomerically Pure Synthons
D-Phenylglycine aminotransferase (D-PhgAT), an enzyme that utilizes D-phenylglycine as a substrate, is employed to produce enantiomerically pure compounds essential for pharmaceutical applications. This enzyme facilitates the synthesis of compounds like D-(-)-α-phenylglycine, which are vital in creating high-demand antibiotics .
Drug Delivery Systems
Enhanced Absorption of L-Dopa
Recent studies have shown that D-phenylglycine can significantly improve the oral bioavailability of L-Dopa, a common treatment for Parkinson's disease. By chemically attaching D-phenylglycine to L-Dopa to form a dipeptide prodrug (D-phenylglycine-L-Dopa), researchers demonstrated enhanced transport through the intestinal peptide transporter PepT1. This modification resulted in a 31.7-fold increase in oral bioavailability compared to L-Dopa alone, making it a promising candidate for improving therapeutic outcomes in Parkinson's disease management .
Biotechnological Applications
Stability and Performance Enhancement
In biotechnological contexts, enhancing the stability and performance of enzymes such as D-PhgAT is crucial for industrial applications. Research has indicated that fusing halophilic peptides to D-PhgAT can improve its thermostability and performance in various organic solvents. This advancement allows for more efficient production processes in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of D-Phenylglycine hydrochloride involves its role as a precursor in the synthesis of β-lactam antibiotics. It undergoes enzymatic reactions to form key intermediates that are incorporated into the antibiotic structure . The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, leading to the bactericidal effects of the antibiotics .
Comparison with Similar Compounds
L-Phenylglycine: Another enantiomer with similar applications but different stereochemistry.
D-p-Hydroxyphenylglycine: A hydroxylated derivative used in the synthesis of β-lactam antibiotics.
3,5-Dihydroxyphenylglycine: A dihydroxylated derivative with unique properties and applications.
Uniqueness: D-Phenylglycine hydrochloride is unique due to its specific stereochemistry, which makes it particularly suitable for the synthesis of certain β-lactam antibiotics. Its efficient production methods and high enantiomeric purity further enhance its industrial and pharmaceutical significance .
Properties
IUPAC Name |
[(R)-carboxy(phenyl)methyl]azanium;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZPUJDTYUZJMI-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25705-52-6 | |
Record name | Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25705-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.